6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine
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Overview
Description
6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed direct C–H bond functionalization, which allows for the construction of the tricyclic scaffold and subsequent functionalization at the C-2 position of the oxazole unit .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the halogen positions.
Scientific Research Applications
6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine: This compound is structurally similar but has a different substitution pattern on the phenyl ring.
6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine: Another related compound with a different functional group at the C-2 position.
Uniqueness
6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H5Cl3N2O |
---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
6-chloro-2-(2,4-dichlorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H5Cl3N2O/c13-6-1-2-8(9(15)3-6)11-17-10-4-7(14)5-16-12(10)18-11/h1-5H |
InChI Key |
ZQRHVKVXESMCKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(O2)N=CC(=C3)Cl |
Origin of Product |
United States |
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